molecular formula C20H16ClN3O2S2 B2395009 5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 900005-12-1

5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2395009
CAS No.: 900005-12-1
M. Wt: 429.94
InChI Key: MFCNUUJAXABJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (CAS 900005-12-1) is a novel thiophene carboxamide derivative investigated as a highly potent and selective Sphingomyelin Synthase 2 (SMS2) inhibitor . This compound is of significant interest in ophthalmological research, particularly for developing new therapies for Dry Eye Disease (DED). Research indicates that elevated sphingomyelin levels in the meibomian glands and on the ocular surface are associated with DED pathology . By selectively inhibiting SMS2, this compound reduces sphingomyelin synthesis, alleviates inflammation, and demonstrates protective effects on human corneal epithelial cells under stress conditions . Preclinical studies show that this inhibitor exhibits acceptable ocular-specific distribution, with favorable pharmacokinetic profiles in corneal and meibomian gland tissues . It has been shown to alleviate dry eye symptoms, including improving corneal health and tear secretion, in murine models . Researchers can utilize this compound as a valuable chemical tool to explore the SMS2 pathway and its role in related inflammatory and metabolic diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-2-26-14-7-5-8-15-18(14)23-20(28-15)24(12-13-6-3-4-11-22-13)19(25)16-9-10-17(21)27-16/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCNUUJAXABJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC20H16ClN3O2S2
Molecular Weight429.9 g/mol
CAS Number900005-12-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thiazole Derivative : Utilizing appropriate precursors to synthesize the thiazole ring.
  • Pyridine Substitution : Introducing the pyridine moiety through nucleophilic substitution.
  • Final Carboxamide Formation : Converting the intermediate into the final carboxamide structure.

Advanced techniques such as microwave-assisted synthesis may be employed to enhance yield and purity.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. Notably, studies have shown that thiazole derivatives can effectively inhibit bacterial topoisomerases, which are essential for bacterial DNA replication and transcription.

  • Mechanism of Action : The compound is believed to target bacterial topoisomerase IV and GyrB, leading to bacteriostatic or bactericidal effects without affecting human topoisomerases .
  • Comparative Efficacy : In comparative studies, derivatives have shown superior activity compared to traditional antibiotics such as ampicillin and streptomycin .

Cytotoxicity and Selectivity

The selectivity of this compound towards bacterial cells over human cells has been demonstrated through assays against HepG2 human liver cell lines, indicating low toxicity at effective antibacterial concentrations.

Case Studies

Several studies highlight the biological activity of thiazole derivatives:

  • Study on Antimicrobial Activity : A study assessed various thiazole derivatives, including this compound, revealing potent inhibitory effects against Gram-positive bacteria like Staphylococcus aureus at concentrations as low as 0.012 μg/mL .
  • Anticancer Potential : While primarily noted for antibacterial properties, ongoing research is exploring the anticancer potential of thiazole derivatives, with preliminary results suggesting efficacy against various cancer cell lines .

Comparison with Similar Compounds

Halogen-Substituted Thiophene Carboxamides

  • 5-Bromo Analog (5-Bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide) :

    • Structural Difference : Chlorine (Cl) at the 5-position of thiophene is replaced by bromine (Br).
    • Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine.
    • Applications : Used in drug discovery and material science, similar to the chloro analog but with distinct pharmacokinetic profiles.
  • Rivaroxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide): Structural Difference: Replaces benzo[d]thiazole with an oxazolidinone-morpholine-phenyl group. Activity: Potent Factor Xa inhibitor (anticoagulant), whereas the target compound’s benzo[d]thiazole and pyridine groups may target different enzymes (e.g., kinases or proteases).

Heterocyclic Modifications

  • Thiadiazole Derivatives (e.g., 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide) :

    • Structural Difference : Replaces benzo[d]thiazole with a thiadiazole ring.
    • Activity : Exhibits cytotoxicity (IC50 = 1.8 µM against Caco-2 cells), suggesting thiadiazole’s role in enhancing anticancer activity compared to benzothiazole-containing analogs.
  • Benzo[d]thiazol-2-amine Derivatives (e.g., 5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine) :

    • Structural Difference : Lacks the thiophene carboxamide moiety and uses pyridin-4-ylmethyl instead of pyridin-2-ylmethyl.
    • Impact : The pyridine positional isomer (2- vs. 4-) may alter binding affinity to target proteins.

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight Melting Point (°C) Notable Activity/Application Reference
Target Compound ~449.9* Not reported Hypothesized enzyme inhibition
5-Bromo Analog (SRC-INT-029) ~494.3 Not reported Drug discovery intermediates
Rivaroxaban 435.88 Not reported Factor Xa inhibitor (IC50 = 0.4 nM)
5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) 384.8 210–212 Antifungal/antimicrobial activity
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}-acetamide (7d) 468.9 Not reported Cytotoxicity (IC50 = 1.8 µM, Caco-2)

*Estimated based on formula C₁₉H₁₇ClN₄O₂S₂.

Q & A

Q. Basic Research Focus

  • Solubility testing : Use shake-flask methods in buffers (pH 1.2–7.4) and DMSO. Poor aqueous solubility (<10 µg/mL) is common due to the lipophilic benzo[d]thiazole group .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
    Advanced Consideration : Conflicting stability data may arise from crystallinity differences. Use XRPD to compare amorphous vs. crystalline forms and their degradation pathways .

What computational approaches predict binding interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridine-N and hydrophobic contacts with thiophene) .
  • MD simulations : Assess binding stability over 100 ns trajectories; correlate with experimental IC50_{50} values .
    Data Contradiction Analysis : Discrepancies between predicted and observed binding affinities may require reparameterizing force fields or validating with mutagenesis studies .

How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?

Q. Advanced Research Focus

  • SAR studies : Replace the 4-ethoxy group with methoxy, hydroxy, or halogens. Methoxy analogs show reduced potency (IC50_{50} > 5 µM vs. 0.8 µM for ethoxy), suggesting steric and electronic effects .
  • Metabolic stability : Ethoxy groups reduce CYP450-mediated oxidation compared to methyl analogs, as shown in liver microsome assays .

What strategies mitigate challenges in regioselective synthesis?

Q. Advanced Research Focus

  • Protecting groups : Use Boc for pyridine-N during benzo[d]thiazole coupling, then deprotect with TFA .
  • Kinetic vs. thermodynamic control : Optimize reaction time (e.g., 12–24 hr) to favor the desired N-alkylation pathway over byproducts .

How can researchers validate purity and identity for regulatory submissions?

Q. Basic Research Focus

  • HPLC : Use C18 columns (ACN/water gradient) with >95% purity thresholds .
  • Elemental analysis : Match calculated vs. observed C, H, N, S values (e.g., C19_{19}H17_{17}ClN4_4O2_2S2_2 requires C 52.47%, H 3.91%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.